molecular formula C19H22N8O2 B2540867 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide CAS No. 1797186-17-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2540867
CAS No.: 1797186-17-4
M. Wt: 394.439
InChI Key: GJAQZXMIVRGAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperidine ring linked via a carboxamide group, and a tetrahydrobenzo[c]isoxazole substituent. The molecule’s rigid framework and hydrogen-bonding motifs (e.g., carboxamide, triazole) may enhance binding affinity to biological targets while influencing solubility and metabolic stability.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c28-18(24-19-14-5-1-2-6-15(14)25-29-19)13-4-3-7-26(9-13)16-8-17(22-11-21-16)27-12-20-10-23-27/h8,10-13H,1-7,9H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAQZXMIVRGAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused with a pyrimidine and a piperidine moiety. Its molecular formula is C16H19N7OC_{16}H_{19}N_7O with a molecular weight of approximately 325.37 g/mol. The presence of the tetrahydrobenzo[c]isoxazole enhances its potential for biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways leading to apoptosis in cancer cells. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, potentially inhibiting their activity or altering their function.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives incorporating the triazole-pyrimidine framework have shown efficacy against the influenza virus by disrupting protein-protein interactions essential for viral replication .

CompoundIC50 (μM)EC50 (μM)Mechanism
Compound 31.1>250Inhibits PA-PB1 interaction
Compound 123.3>100PA-PB1 inhibitor

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the tetrahydrobenzo[c]isoxazole moiety is thought to enhance its cytotoxic effects .

Antimicrobial Activity

In addition to antiviral and anticancer activities, this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting key metabolic pathways necessary for microbial growth .

Case Studies

  • Influenza Virus Inhibition : A study focusing on similar triazole derivatives demonstrated that these compounds effectively inhibited the PA-PB1 interaction critical for influenza A virus replication. The most potent derivative showed an IC50 value of 1.1 μM, indicating strong antiviral activity .
  • Cancer Cell Apoptosis : In a series of experiments involving human cancer cell lines, the compound was found to induce apoptosis through mitochondrial dysfunction and subsequent activation of caspase cascades. This suggests potential for development as an anticancer agent .
  • Antimicrobial Efficacy : Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum potential of this class of compounds .

Scientific Research Applications

Antiviral Activity

Research has shown that compounds similar to this one exhibit significant antiviral properties. For example:

CompoundIC50 (μM)EC50 (μM)Mechanism
Compound 31.1>250Inhibits PA-PB1 interaction
Compound 123.3>100PA-PB1 inhibitor

These derivatives have demonstrated efficacy against viruses such as influenza by disrupting critical protein-protein interactions necessary for viral replication .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating caspases and modulating apoptotic pathways. The tetrahydrobenzo[c]isoxazole moiety is believed to enhance its cytotoxic effects.

Antimicrobial Activity

In addition to antiviral and anticancer activities, this compound shows antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways necessary for microbial growth.

Influenza Virus Inhibition

A study focusing on similar triazole derivatives demonstrated effective inhibition of the PA-PB1 interaction critical for influenza A virus replication. The most potent derivative exhibited an IC50 value of 1.1 μM, indicating strong antiviral activity.

Cancer Cell Apoptosis

In experiments involving human cancer cell lines, the compound was found to induce apoptosis through mitochondrial dysfunction and subsequent activation of caspase cascades. This suggests potential development as an anticancer agent with specific targeting capabilities.

Antimicrobial Efficacy

Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in core scaffolds, substituents, and inferred pharmacological properties:

Compound Name Core Structure Key Substituents Notable Features Reference
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide Pyrimidine + triazole + piperidine Tetrahydrobenzoisoxazole, carboxamide High rigidity; potential CNS penetration due to isoxazole and piperidine
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido-pyrimidinone + benzisoxazole Nitrate counterion, fluoro-benzisoxazole Enhanced solubility (nitrate salt); fluorination may improve metabolic stability
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole + imidazole + pyridine Trifluoromethylpyridine, methylimidazole High lipophilicity (CF₃ group); potential kinase inhibition
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine + pyrazole Ethyl-methylpyrazole, phenyl group Dual pyrazole-pyridine core; possible anti-inflammatory activity

Key Comparative Insights

Bioavailability and Solubility :

  • The nitrate salt in improves aqueous solubility compared to the neutral carboxamide in the target compound. However, the tetrahydrobenzoisoxazole in the latter may enhance blood-brain barrier (BBB) penetration, a critical factor for CNS drugs.
  • The trifluoromethyl group in increases metabolic stability but may reduce solubility, contrasting with the target compound’s balanced polar (carboxamide) and lipophilic (isoxazole) features.

Binding Affinity and Selectivity: The pyrimidine-triazole core in the target compound mimics ATP-binding motifs in kinases, similar to pyrido-pyrimidinone derivatives in . However, the absence of a fused pyridine ring (as in ) may reduce off-target interactions.

Synthetic Complexity :

  • The target compound’s tetrahydrobenzoisoxazole synthesis requires multi-step cyclization (e.g., oxime formation and ring closure), which is more challenging than the straightforward alkylation in or salt formation in .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) ~425 (est.) 468.4 392.2 374.4
LogP (Predicted) 2.1–2.5 1.8–2.0 3.0–3.5 2.5–3.0
Hydrogen Bond Donors 2 1 2 1
Hydrogen Bond Acceptors 7 9 6 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.